2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane
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Overview
Description
2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8ClNO4 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a chloronitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane typically involves the reaction of 2-chloro-4-nitrophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by controlling the reaction temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted alcohols, amines, or thiols.
Reduction: The major product is 2-[(2-chloro-4-aminophenoxy)methyl]oxirane.
Oxidation: The major products include various oxidized derivatives of the oxirane ring.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. The oxirane ring is particularly reactive, allowing it to interact with nucleophilic sites in enzymes and other proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine
- 2-Chloro-4-nitrophenol
- 2-[(2-Chloro-4-nitrophenoxy)methyl]benzene
Uniqueness
2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is unique due to the presence of both an oxirane ring and a chloronitrophenoxy groupThe oxirane ring’s high reactivity towards nucleophiles and the nitro group’s redox properties make it a versatile compound for various chemical and biological studies .
Properties
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-3-6(11(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGEDSWHHPLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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